molecular formula C13H4F7NO3 B13425948 2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B13425948
M. Wt: 355.16 g/mol
InChI Key: VAOBOWYJCJVPPC-UHFFFAOYSA-N
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Description

This compound is a polyfluorinated aromatic derivative featuring a central benzene ring substituted with a trifluoromethyl group at position 5, two fluorine atoms at positions 1 and 3, and a phenoxy group at position 2. The phenoxy moiety itself is substituted with fluorine atoms at positions 4 and 5 and a nitro group at position 3. Such compounds are often explored for applications in agrochemicals or pharmaceuticals, leveraging their stability and bioactivity .

Properties

Molecular Formula

C13H4F7NO3

Molecular Weight

355.16 g/mol

IUPAC Name

2-(4,5-difluoro-2-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H4F7NO3/c14-6-3-10(21(22)23)11(4-7(6)15)24-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H

InChI Key

VAOBOWYJCJVPPC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC2=CC(=C(C=C2[N+](=O)[O-])F)F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to a suitable aromatic precursor.

    Fluorination: Substitution reactions to introduce fluorine atoms.

    Ether Formation: Formation of the phenoxy linkage through nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Substitution: The fluorine atoms can be substituted under specific conditions.

    Coupling Reactions: The phenoxy group can participate in various coupling reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Palladium on carbon, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

    Amines: From the reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in catalytic reactions.

    Materials Science: In the development of fluorinated polymers.

Biology

    Drug Development: Potential use in the synthesis of pharmaceuticals due to its unique structure.

Medicine

    Imaging Agents: Fluorinated compounds are often used in medical imaging.

Industry

    Electronics: In the production of high-performance materials for electronic devices.

Mechanism of Action

The mechanism of action for 2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene would depend on its specific application. For example, in catalysis, it might act as a ligand that stabilizes transition states. In biological systems, it could interact with specific enzymes or receptors.

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic challenges : Multiple fluorine substituents could complicate purification or scale-up, as seen in ’s emphasis on instability during diamine synthesis .
  • Pharmacological exploration: No direct evidence links this compound to cytotoxicity or DNA interaction, but its nitro group could be metabolized to reactive intermediates, warranting toxicity studies.

Biological Activity

2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, characterized by multiple fluorine atoms and a nitro group, suggests significant biological activity and reactivity. This article explores its biological activity, synthesis, and potential applications based on current research findings.

  • Molecular Formula : C13H4F7NO3
  • Molecular Weight : 355.16 g/mol
  • IUPAC Name : 2-(4,5-difluoro-2-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
  • CAS Number : 2244085-37-6

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Nitration : Introducing the nitro group to an appropriate aromatic precursor.
  • Fluorination : Employing substitution reactions to add fluorine atoms.
  • Ether Formation : Creating the phenoxy linkage through nucleophilic aromatic substitution.

The biological activity of 2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is primarily influenced by its interactions at the molecular level:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes due to its structural characteristics.
  • Receptor Binding : Its fluorinated structure may enhance binding affinity to biological receptors, impacting various signaling pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Properties : Fluorinated compounds often show enhanced antimicrobial activity due to their lipophilicity and ability to disrupt cell membranes.
  • Anticancer Activity : Some fluorinated compounds have been investigated for their potential in cancer therapies by targeting specific cancer cell pathways.

Case Studies

  • Antimicrobial Activity : A study found that related nitrophenyl compounds exhibited significant antibacterial effects against Gram-positive bacteria. The introduction of fluorine atoms increased the lipophilicity and improved membrane penetration .
  • Anticancer Research : In vitro studies demonstrated that certain fluorinated nitro compounds could induce apoptosis in cancer cell lines by activating caspase pathways .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
2,4-DifluoronitrobenzeneC7H4F2N2O2Antimicrobial, Anticancer
1,3-Difluoro-5-(trifluoromethyl)benzeneC10H6F6Antioxidant properties

The unique combination of multiple fluorine atoms and a nitro group in 2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene enhances its reactivity compared to similar compounds.

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